3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine ring imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-4-cyclopropoxy-2-(trifluoromethyl)pyridine can be compared to other trifluoromethylpyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, leading to different chemical properties and reactivity.
The presence of the cyclopropoxy group in this compound makes it unique, providing additional steric and electronic effects that can influence its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C9H7ClF3NO |
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Molecular Weight |
237.60 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-7-6(15-5-1-2-5)3-4-14-8(7)9(11,12)13/h3-5H,1-2H2 |
InChI Key |
BXWOTGHPRRGBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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